molecular formula C10H19NO5 B034884 2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid CAS No. 105504-72-1

2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid

Cat. No.: B034884
CAS No.: 105504-72-1
M. Wt: 233.26 g/mol
InChI Key: SZVRVSZFEDIMFM-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is commonly used in organic synthesis, particularly in the protection of amino groups. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in peptide synthesis and other areas of organic chemistry.

Mechanism of Action

Target of Action

The primary target of the compound, also known as Boc-(RS)-2-amino-3-hydroxy-3-methylbutanoic acid, is the Tyrosine-protein phosphatase non-receptor type 1 . This enzyme plays a crucial role in many cellular processes, including cell growth and division, the formation of blood vessels, and the establishment of cell polarity .

Mode of Action

The compound interacts with its target through a process known as deprotection . During this process, the compound’s tert-butoxycarbonyl (Boc) group is removed, allowing the compound to interact with its target . This interaction can lead to changes in the target’s activity, potentially influencing various cellular processes .

Biochemical Pathways

The compound’s deprotection process is part of a broader biochemical pathway involving the synthesis of peptides . Specifically, the compound can be used as a starting material in dipeptide synthesis . The removal of the Boc group allows the compound to participate in peptide bond formation, contributing to the production of dipeptides .

Pharmacokinetics

For example, the bioavailability of a similar compound was found to decrease when combined with Eltrombopag .

Result of Action

The removal of the Boc group from the compound allows it to participate in peptide bond formation, leading to the production of dipeptides . This can have various molecular and cellular effects, depending on the specific dipeptides that are produced .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s deprotection process can be facilitated by high temperatures and certain ionic liquids . Additionally, the compound’s solubility can be affected by the solvent used, with the compound being miscible in certain solvents (e.g., acetonitrile, methanol, dimethylformamide, and dimethyl sulfoxide) and immiscible in others (e.g., diethyl ether, ethyl acetate, and hexane) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid typically involves the reaction of an amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile. The reaction conditions may vary, but common methods include:

Industrial Production Methods

Industrial production of Boc-protected amino acids often involves similar methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. The choice of solvents and reaction conditions may be optimized to minimize costs and environmental impact.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid is unique due to the stability of the Boc group under basic conditions and its ease of removal under mild acidic conditions. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection are required .

Properties

IUPAC Name

3-hydroxy-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5/c1-9(2,3)16-8(14)11-6(7(12)13)10(4,5)15/h6,15H,1-5H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVRVSZFEDIMFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40548496
Record name N-(tert-Butoxycarbonyl)-3-hydroxyvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40548496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105504-72-1
Record name N-(tert-Butoxycarbonyl)-3-hydroxyvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40548496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Boc-(+-)-2-amino-3-hydroxy-3-methylbutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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